![molecular formula C20H25FN6O B6078821 N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)
N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, commonly known as FP-1, is a novel compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and is known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of FP-1 is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
FP-1 has been shown to modulate the activity of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), gamma-aminobutyric acid (GABA) receptors, and voltage-gated sodium channels. It has also been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using FP-1 in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on FP-1. One area of interest is its potential as a novel antidepressant and anxiolytic agent. Another potential application is in the treatment of chronic pain and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a novel compound that has shown promising pharmacological activities. Its high potency and selectivity make it a promising candidate for further research in various therapeutic areas. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of FP-1 involves the reaction of 1-(4-fluorophenyl)-piperazine with 6-(1-piperidinyl)-4-pyrimidinylamine in the presence of a suitable coupling agent. The resulting product is then treated with carboxylic acid to obtain N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.
Scientific Research Applications
FP-1 has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O/c21-16-4-6-17(7-5-16)24-20(28)27-12-10-26(11-13-27)19-14-18(22-15-23-19)25-8-2-1-3-9-25/h4-7,14-15H,1-3,8-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBVLSUXFVUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.